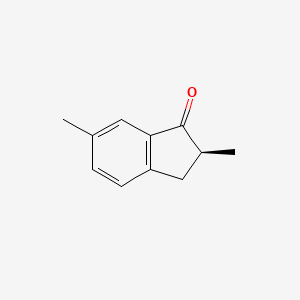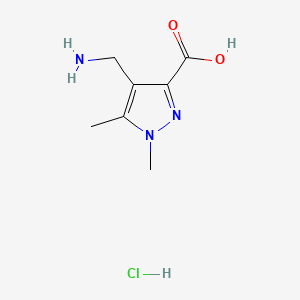![molecular formula C14H13NO2S B13470849 4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B13470849.png)
4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide is an organic compound with the molecular formula C14H13NO2S It is characterized by the presence of a hydroxy group and a methylsulfanyl group attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide typically involves the condensation of 4-hydroxybenzoic acid with 4-(methylsulfanyl)aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Alcohols, alkyl halides, acid chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Esters, ethers.
Aplicaciones Científicas De Investigación
4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxy and methylsulfanyl groups play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-N-(4-methylphenyl)benzamide
- 4-Hydroxy-N-(4-methoxyphenyl)benzamide
- 4-Hydroxy-N-(2-methylphenyl)benzamide
Uniqueness
4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions, such as oxidation to sulfoxides and sulfones, which are not possible with the other similar compounds .
Propiedades
Fórmula molecular |
C14H13NO2S |
|---|---|
Peso molecular |
259.33 g/mol |
Nombre IUPAC |
4-hydroxy-N-(4-methylsulfanylphenyl)benzamide |
InChI |
InChI=1S/C14H13NO2S/c1-18-13-8-4-11(5-9-13)15-14(17)10-2-6-12(16)7-3-10/h2-9,16H,1H3,(H,15,17) |
Clave InChI |
FDOGPNWTYCUVGC-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


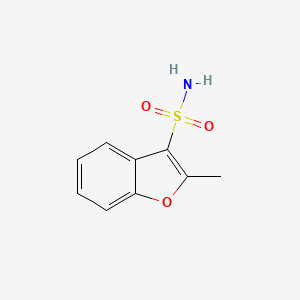
![Methyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate hydrochloride](/img/structure/B13470771.png)
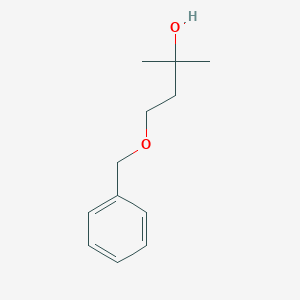
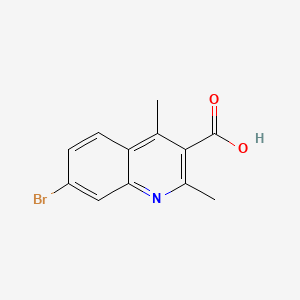

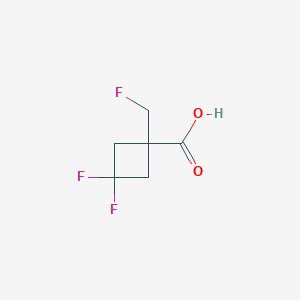
![2-{[4-Bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile](/img/structure/B13470808.png)
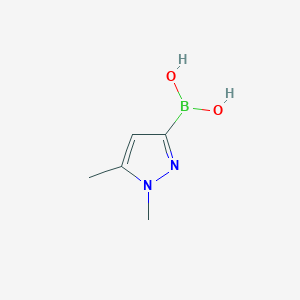
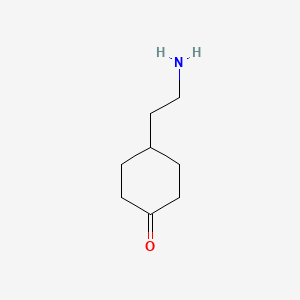
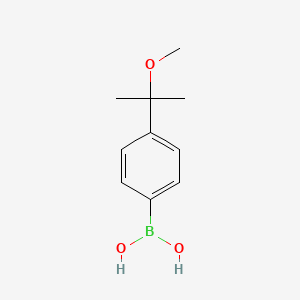
![Methyl[4-(trimethylsilyl)butyl]aminehydrochloride](/img/structure/B13470839.png)
![(2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13470841.png)
